N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential anticonvulsant, anticancer, and antioxidant properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives
PD0073527
Uniqueness: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its unique structural features and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. Its unique structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with an acetyl substituent and a dichlorophenoxy group. This structural arrangement enhances its lipophilicity and metabolic stability, which are critical for biological activity.
Property | Value |
---|---|
IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide |
Molecular Formula | C19H18Cl2N2O3 |
CAS Number | 955636-13-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies suggest that it may act as:
- Inhibitor of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer progression.
- Ligand for Neurotransmitter Receptors : It may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example:
- Inhibition of Tumor Growth : Studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HepG2 (Liver Cancer) | 0.56 ± 0.01 |
MCF7 (Breast Cancer) | 0.79 ± 0.08 |
A549 (Lung Cancer) | 1.5 ± 0.05 |
These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Neuroprotective Effects
The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Potential effects include:
- Reduction of Neurodegeneration : In animal models of neurodegeneration, similar compounds have been shown to protect against neuronal damage.
Case Studies
-
Study on Antitumor Activity : A study investigating the efficacy of a related tetrahydroisoquinoline derivative demonstrated significant inhibition of tumor cell growth in vitro and in vivo models.
- Methodology : Western blot analyses confirmed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
- Results : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
-
Neuroprotective Mechanism Study : Research on derivatives indicated that the phenoxy group enhances binding affinity to NMDA receptors.
- Findings : The compound reduced apoptosis in neuronal cells subjected to excitotoxicity.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)23-7-6-13-2-4-16(8-14(13)10-23)22-19(25)11-26-18-5-3-15(20)9-17(18)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJYTYMNWMPVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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